Ortho-Chlorine Substituent Uniquely Diminishes Hydrogen Abstraction Reactivity
The 2-chloro substituent on Benzophenone, 2pr-chloro-2-hydroxy, leads to a significantly lower yield and slower formation rate of its diphenylketyl (DPK) radical compared to benzophenone and its 3-chloro and 4-chloro analogs. This indicates a reduced hydrogen abstraction ability from the triplet excited state [1].
| Evidence Dimension | Hydrogen abstraction ability (DPK radical formation) |
|---|---|
| Target Compound Data | 2-Cl-DPK radical: Lower yield and significantly slower formation rate [1]. |
| Comparator Or Baseline | Benzophenone (BP), 3-Cl-BP, 4-Cl-BP, and 4,4'-dichloro-BP triplets: All exhibit similar, higher hydrogen abstraction ability and faster DPK radical formation rates [1]. |
| Quantified Difference | Qualitative observation of 'lower yield' and 'significantly slower formation rate' for the 2-chloro substituted compound compared to others under identical conditions [1]. |
| Conditions | Nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy in 2-propanol [1]. |
Why This Matters
This property makes the compound uniquely suited for applications requiring a less reactive photoinitiator, preventing unwanted side reactions or polymerization where high reactivity of other benzophenones would be detrimental.
- [1] Li, W., Xue, J., Cheng, S. C., Du, Y., & Phillips, D. L. (2012). Influence of the chloro substituent position on the triplet reactivity of benzophenone derivatives: a time‐resolved resonance Raman and density functional theory study. Journal of Raman Spectroscopy, 43(6), 729-736. View Source
